molecular formula C21H26N2O4 B14026195 tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate

tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate

Cat. No.: B14026195
M. Wt: 370.4 g/mol
InChI Key: NVXNRAHUHWCDMD-LAUBAEHRSA-N
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Description

tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester, a cyano group, a cyclopropyl ring, and a methoxyphenyl moiety

Preparation Methods

The synthesis of tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the cyano and cyclopropyl groups, and esterification with tert-butyl. One common synthetic route involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and cyclopropyl ring play crucial roles in binding to these targets, while the methoxyphenyl moiety can modulate the compound’s overall activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21+/m0/s1

InChI Key

NVXNRAHUHWCDMD-LAUBAEHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CN(C(=O)[C@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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